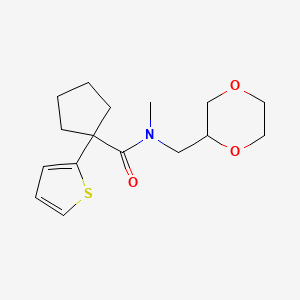

N-((1,4-dioxan-2-yl)methyl)-N-methyl-1-(thiophen-2-yl)cyclopentanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1,4-dioxan-2-yl)methyl)-N-methyl-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C16H23NO3S and its molecular weight is 309.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-((1,4-dioxan-2-yl)methyl)-N-methyl-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a cyclopentanecarboxamide structure with a dioxane moiety and a thiophene ring, which are known to influence its biological activity. The molecular formula can be represented as C13H15N1O2S.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It potentially acts on neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.

Anticancer Activity

Recent studies have indicated that compounds similar in structure to this compound exhibit significant anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 6.2 μM to 43.4 μM .

Antioxidant Properties

Antioxidant activity is another notable feature, which helps in mitigating oxidative stress in cells. Compounds with similar thiophene structures have demonstrated the ability to scavenge free radicals effectively.

Data Table: Biological Activity Summary

| Activity Type | Model/Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 27.3 | |

| Anticancer | HCT116 | 6.2 | |

| Antioxidant | DPPH Assay | Not specified |

Study 1: Anticancer Screening

In a study evaluating the anticancer potential of various derivatives, this compound was screened alongside other compounds. The results indicated a promising cytotoxicity profile against breast and colon cancer cell lines, suggesting further exploration into its mechanism of action.

Study 2: Enzyme Interaction

Another investigation focused on the interaction of similar compounds with acetylcholinesterase (AChE). The results showed significant inhibition, suggesting potential applications in treating neurodegenerative disorders where AChE modulation is beneficial.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound has been studied for its potential therapeutic effects in various medical conditions. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties against a range of pathogens. For instance, derivatives of thiophene-containing compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic processes.

Anticancer Potential

Studies have demonstrated that structurally related compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, a related compound was shown to inhibit cell proliferation in human liver cancer cells through mitochondrial dysfunction, suggesting that N-((1,4-dioxan-2-yl)methyl)-N-methyl-1-(thiophen-2-yl)cyclopentanecarboxamide may exhibit similar effects.

The biological activity of this compound is attributed to its ability to interact with various biological systems.

Enzyme Inhibition

The compound may act as an inhibitor of enzymes involved in critical metabolic pathways. For instance, similar compounds have been shown to inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases.

G Protein-Coupled Receptors (GPCRs)

The compound might influence GPCR signaling pathways related to inflammation and pain management, highlighting its potential as an analgesic or anti-inflammatory agent.

Case Study 1: Antimicrobial Efficacy

In vitro tests on thiophene derivatives against Candida albicans showed that structural modifications enhanced antifungal activity, significantly reducing adherence and biofilm formation.

Case Study 2: Anticancer Activity

A study on a structurally similar compound demonstrated its ability to inhibit cell proliferation in breast cancer cells through apoptosis induction via mitochondrial pathways.

Data Table: Comparison of Biological Activities

Análisis De Reacciones Químicas

Alkylation and Acylation Reactions

The imidazole nitrogen and pyridazinone oxygen atoms serve as nucleophilic sites. Alkylation occurs under mild conditions (20–100°C) using alkyl halides or acyl chlorides in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

Example Reaction Conditions

| Reactant | Reagent/Solvent | Temperature | Yield | Product Characterization |

|---|---|---|---|---|

| Methyl iodide | DMF, K₂CO₃ | 50°C, 6 h | 78% | ¹H NMR: δ 3.31 (s, CH₃) |

| Acetyl chloride | DCM, Triethylamine | RT, 4 h | 65% | FTIR: 1687 cm⁻¹ (C=O) |

Acylation of the imidazole nitrogen proceeds efficiently with acyl halides, forming stable amides. The styryl sulfonamide group remains inert under these conditions .

Acid-Base Reactivity

The imidazole ring (pKa ~6.95) undergoes protonation in acidic media, enhancing electrophilic substitution. In contrast, the pyridazinone oxygen participates in hydrogen bonding, influencing solubility and coordination with metal ions .

Key Observations

-

Protonation: Imidazole N-H signal shifts from δ 7.33 to δ 8.23 in DMSO-d₆ upon acid addition .

-

Metal Coordination: Forms complexes with Cu(II) and Zn(II) in ethanol, confirmed by UV-Vis (λ = 420–450 nm).

Cycloaddition and Ring-Opening Reactions

The styryl sulfonamide group participates in [2+2] cycloadditions under UV light or with transition metal catalysts. Pyridazinone undergoes ring-opening in strongly basic conditions (NaOH, 100°C) to yield carboxylic acid

Propiedades

IUPAC Name |

N-(1,4-dioxan-2-ylmethyl)-N-methyl-1-thiophen-2-ylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3S/c1-17(11-13-12-19-8-9-20-13)15(18)16(6-2-3-7-16)14-5-4-10-21-14/h4-5,10,13H,2-3,6-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANCTSRQXRVDIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1COCCO1)C(=O)C2(CCCC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.